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Compound of Interest

1-(2-Fluoropyridin-4-yl)piperidine-
Compound Name:

4-carbonitrile
CAS No.: 2097960-23-9

Cat. No.: B1481425

Get Quote

Executive Summary

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis (DNL),
catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3][4][5] Inhibition of ACC
(isoforms ACC1 and ACC2) is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis
(NASH), Type 2 Diabetes, and hepatocellular carcinoma.[1]

This guide details the synthesis of spiro-piperidine lactams, a privileged scaffold class
exemplified by clinical candidates like Firsocostat (GS-0976) and Pfizer’s varying spirocyclic
analogs.[1][2][3] Unlike linear piperidines, spiro-piperidines offer restricted conformational
entropy, improving potency and metabolic stability.[1] We provide a streamlined synthetic
protocol involving a Curtius rearrangement and Parham-type cyclization, followed by a
validated ADP-Glo™ high-throughput screening (HTS) protocol.

Strategic Rationale & Design
The Target: ACC1 vs. ACC2
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e ACC1 (Cytosolic): Drives fatty acid synthesis.[1][6] Inhibition reduces hepatic steatosis.[7][8]

o ACC2 (Mitochondrial): Regulates fatty acid oxidation (FAO) by producing malonyl-CoA,
which inhibits CPT-1.[1][2][3][5] Inhibition of ACC2 disinhibits CPT-1, promoting fat burning.

[1]

o Dual Inhibition: Most clinical assets (e.g., Firsocostat) are dual inhibitors, targeting the
conserved Biotin Carboxylase (BC) domain to simultaneously block lipid production and
enhance lipid oxidation.[1]

The Scaffold: Why Spiro-Piperidines?

Linear piperidines often suffer from rapid oxidative metabolism. Spiro-piperidine scaffolds utilize
the Gem-Dimethyl Effect and rigidification to:

o Lock Bioactive Conformation: Reduces the entropic penalty of binding to the ACC BC
domain.

o Block Metabolic Hotspots: Spiro-fusion at the 4-position protects the vulnerable piperidine
nitrogen and adjacent carbons from CYP450 attack.[3]

e Improve Solubility: The disruption of planarity enhances aqueous solubility compared to flat
aromatic systems.
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Figure 1: Mechanism of Action.[1][2][3][5] ACC inhibition blocks conversion of Acetyl-CoA to
Malonyl-CoA, halting lipogenesis and relieving the brake on mitochondrial fatty acid oxidation.
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Chemical Synthesis Protocol

Target: N-2 tert-butyl pyrazolospirolactam (Representative high-potency core). Reference:J.
Org. Chem. 2012, 77, 22, 10050-10057.[1]

Synthetic Workflow Diagram

Ethyl 3-amino-1H-pyrazole-4-carboxylate

'

1. Regioselective Alkylation
(t-BuBr, NaH, DMF)

:

2. Curtius Rearrangement
(DPPA, TEA, Toluene -> Isocyanate)

:

3. Trapping / Amine Protection
(t-BuOH -> Boc-Amine)

'

4. Parham-type Cyclization
(n-BuLi, THF, -78°C)

Spiro-Piperidine Lactam Core
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Figure 2: Streamlined 4-step synthetic route to the spiro-piperidine lactam core.

Detailed Step-by-Step Protocol
Step 1. Regioselective Pyrazole Alkylation
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This step installs the bulky tert-butyl group, critical for filling the hydrophobic pocket in the ACC
active site.

» Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv), Sodium Hydride (60%
dispersion, 1.2 equiv), tert-Butyl Bromide (1.5 equiv), DMF (anhydrous).[1][2][3]

e Protocol:
o Dissolve pyrazole starting material in anhydrous DMF (0.5 M) under N-.
o Cool to 0°C. Add NaH portion-wise. Stir for 30 min.
o Add tert-butyl bromide dropwise.[1][3]
o Allow to warm to RT and stir for 12 h.
o Quench: Pour into ice water. Extract with EtOAc.

o Purification: Silica gel chromatography (Hexane/EtOAc gradient). N-2 alkylation is favored;
separate from N-1 isomer if necessary.[1][2][3]

Step 2 & 3: Curtius Rearrangement

Converts the ester to a protected amine via an isocyanate intermediate.

» Reagents: Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-
Butanol (excess), Toluene.[1][2]

e Protocol:

o

Dissolve the alkylated ester in Toluene.

Add TEA and DPPA.

[¢]

[¢]

Heat to 90°C for 2 h (Evolution of N2 gas indicates isocyanate formation).

o

Add excess tert-butanol and reflux for 12 h to trap the isocyanate as the Boc-protected
amine.
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o Concentrate and purify via flash chromatography.

Step 4. Parham-type Cyclization (The Key Step)

Constructs the spiro-lactam ring via lithiation-cyclization.[1][2][3]
e Reagents:n-Butyllithium (2.5 M in hexanes), THF (anhydrous).[1][2][3]
e Protocol:

o Dissolve the Boc-protected intermediate containing a pendant halogenated benzyl group
(installed in prior steps if not present in starting material, or via alkylation of the pyrazole
amine) in THF.

o Cool to -78°C (Critical for regiocontrol).

o Add n-BulLi dropwise.[1][3] The lithium-halogen exchange generates an aryl lithium
species.[1][3]

o The aryl lithium attacks the Boc-carbonyl or an adjacent ester, closing the ring to form the
spiro-lactam.

o Quench with NH4Cl (sat. aq).

Biological Evaluation: ADP-Glo™ Assay

Objective: Quantify ACC inhibition by measuring the depletion of ATP and generation of ADP.
Assay Principle: ACC consumes ATP to carboxylate Acetyl-CoA.[1][3][6] The ADP-Glo™
reagent depletes remaining ATP, and the Kinase Detection Reagent converts generated ADP
back to ATP, which is then used by luciferase to produce light.[9] Signal is positive (more light =
more ADP = higher enzyme activity).[1]

Reagents & Preparation

e Enzyme: Recombinant Human ACC1 or ACC2 (BPS Bioscience or similar).[1]

e Substrates: Acetyl-CoA (10 uM final), ATP (Ultra Pure, 50 uM final), NaHCOs (10 mM final).
[11[2]
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o Buffer: 30 mM HEPES pH 7.4, 2 mM MgClz, 2 mM Potassium Citrate (essential activator), 1
mM DTT, 0.01% Brij-35.[1]

Assay Protocol (384-well format)

Step Action Volume Notes

Add test compounds
in 10% DMSO (Final
DMSO 1%). Include

High/Low controls.

1 Compound Addition 2.5uL

Add ACC1/2 enzyme
2 Enzyme Addition 2.5uL diluted in buffer.
Incubate 15 min at RT.

Add mixture of ATP,
Acetyl-CoA, and
NaHCO:s to initiate

reaction.[1]

3 Substrate Start 2.5 uL

Incubate for 40-60
min at RT.

4 Reaction -

Stops reaction and
depletes unconsumed
ATP.[1][3] Incubate 40

min.

5 ADP-Glo Reagent 2.5 puL

Converts ADP to ATP
6 Detection Reagent 5.0 uL -> Luciferase.[1][3]

Incubate 30—-60 min.

Measure
Luminescence

7 Read - o
(Integration time: 0.5—

1.05s).

Data Analysis

Calculate % Inhibition using the following formula:
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[1](21(3]

e 7' Factor: Must be > 0.5 for a valid screen.

e |C50: Fit data to a 4-parameter logistic equation (Hill slope).

Troubleshooting & Optimization

o Potassium Citrate is Critical: ACC requires citrate for polymerization and activation. Ensure
your buffer contains at least 2 mM citrate; without it, the enzyme will show negligible activity.

e ATP Purity: Use only "Ultra Pure” ATP provided in the ADP-Glo kit.[3][10][11] Standard ATP
often contains ADP contamination, leading to high background noise (low Z').[1][11]

» Solubility: Spiro-piperidines are generally soluble, but if precipitation occurs in the acoustic
dispenser, add 0.01% Tween-20 to the compound stock plate.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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